molecular formula C7H7BO4 B083988 4-Carboxyphenylboronic acid CAS No. 14047-29-1

4-Carboxyphenylboronic acid

Cat. No.: B083988
CAS No.: 14047-29-1
M. Wt: 165.94 g/mol
InChI Key: SIAVMDKGVRXFAX-UHFFFAOYSA-N
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Description

4-Carboxyphenylboronic Acid, also known as 4-Boronobenzoic Acid, is an organic compound with the molecular formula C7H7BO4. It is a derivative of benzoic acid where a boronic acid group is attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki coupling reactions, due to its ability to form stable covalent bonds with diols and other molecules .

Biochemical Analysis

Biochemical Properties

4-Carboxyphenylboronic acid is involved in several biochemical reactions, including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, and synthesis of isotopically labeled mercury

Cellular Effects

It has been used in the functionalization of poly-SiNW for the detection of dopamine , suggesting that it may influence cellular processes related to neurotransmitter metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific biochemical reaction in which it is involved. For instance, in Suzuki-Miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known to participate in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Carboxyphenylboronic Acid typically involves the following steps:

    Esterification Reaction: Iodobenzoic acid is used as the starting material, which undergoes esterification to form an ester intermediate.

    Boron Acidification Reaction: The ester intermediate is then subjected to boron acidification, introducing the boronic acid group.

    Hydrolysis Reaction: Finally, the ester is hydrolyzed to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and simple post-processing steps, making it suitable for large-scale production .

Chemical Reactions Analysis

4-Carboxyphenylboronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: From Suzuki coupling reactions.

    Esters: From esterification reactions.

    Phenols: From oxidation reactions.

Comparison with Similar Compounds

4-Carboxyphenylboronic Acid is unique due to its carboxyl and boronic acid functional groups, which provide versatility in chemical reactions. Similar compounds include:

These compounds share similar reactivity but differ in their functional groups, affecting their specific applications and reactivity profiles.

Properties

IUPAC Name

4-boronobenzoic acid
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InChI

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVMDKGVRXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Record name 4-carboxyphenylboronic acid
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DSSTOX Substance ID

DTXSID20930850
Record name 4-Boronobenzoic acid
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Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 4-Carboxyphenylboronic acid
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CAS No.

14047-29-1
Record name 4-Carboxyphenylboronic acid
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Record name 4-Boronobenzoic acid
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Record name 4-CARBOXYPHENYLBORONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylphenylboronic acid (34 g, 0.25 mol) in aqueous sodium hydroxide (0.5 N, 1000 mL) was added potassium permanganate (83 g, 0.53 mol) while keeping the temperature at 35-40° C. After the addition the reaction was filtered and the filtrate acidified with concentrated hydrochloric acid (65 mL). The product was filtered off. A yield of 29.6 g was obtained. M.p. 228° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

14.5 g (100 mmol) of 4-cyanophenylboronic acid were dissolved in a mixture of 11 g (200 mmol) of potassium hydroxide and 10 g of water in 100 ml of methanol, and the mixture was refluxed until the evolution of ammonia gas was complete, giving 14.9 g (90 mmol) of 4-carboxyphenylboronic acid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Carboxyphenylboronic acid interacts with its targets primarily through the formation of reversible covalent bonds with 1,3-diol containing molecules. [] This interaction is particularly relevant for recognizing and binding to saccharides, such as glucose, [, , ] due to their abundance in cis-diol groups. This binding event can trigger various downstream effects depending on the specific application. For example, in drug delivery systems, it can lead to the controlled release of insulin in response to varying glucose levels. [, ] In sensing applications, the binding event can generate a detectable signal change, enabling the quantification of specific analytes. [, , , ]

ANone: this compound features a phenyl ring substituted with both a boronic acid (-B(OH)2) group and a carboxylic acid (-COOH) group at the para positions.

  • Spectroscopic Data: Characterization techniques like FTIR, 1H-NMR, and 13C-NMR are frequently employed to confirm the structure and purity of this compound. [, , , ] These techniques provide information about the presence and environment of specific functional groups within the molecule.

A: this compound displays compatibility with a wide range of materials, including polymers like poly(vinyl alcohol) (PVA) [, , , ] and chitosan, [] mesoporous silica, [, ] and various nanomaterials like gold nanoclusters [] and carbon dots. [] This versatility enables its application in diverse areas. For instance, it allows the creation of glucose-responsive hydrogels by crosslinking PVA with this compound in the presence of calcium ions. [] Additionally, it facilitates the development of magnetofluorescent nanoparticles for targeted drug delivery and imaging by conjugating with Cdots and MnFe2O4 magnetic nanoparticles. []

ANone: Although specific examples of computational studies on this compound are not extensively discussed in the provided papers, computational chemistry techniques like molecular modeling, docking simulations, and density functional theory calculations could be valuable tools to further investigate the interactions of this compound with its targets, predict binding affinities, and design derivatives with enhanced properties.

A: Structural modifications to this compound can significantly influence its properties and activity. For instance, incorporating fluorine into the phenyl ring, as seen in 3-fluoro-4-carboxyphenylboronic acid, can increase its binding affinity for diols, [] potentially due to the electron-withdrawing nature of fluorine. Furthermore, the position of the boronic acid group on the phenyl ring can impact its interaction with targets. In pseudopolyrotaxanes, the use of 3-carboxy-5-nitrophenylboronic acid, compared to this compound, led to improved glucose sensitivity due to the difference in spatial arrangement and accessibility of the boronic acid group for binding. [] These examples highlight the importance of structure-activity relationship studies for optimizing the desired properties of this compound derivatives.

A: While specific data on the stability of this compound under various conditions is limited in the provided research, it's crucial to consider potential degradation pathways, such as oxidation or hydrolysis, depending on the application. Formulation strategies to enhance stability could involve incorporating antioxidants, adjusting pH, controlling moisture content, and selecting appropriate packaging. For instance, in drug delivery applications, encapsulating this compound within nanoparticles or other delivery vehicles can not only protect it from degradation but also potentially improve its solubility and bioavailability. [, , ]

ANone: Specific SHE regulations concerning this compound may vary depending on geographical location and intended use. It is crucial to consult relevant safety data sheets (SDS) and comply with local regulations for handling, storage, and disposal. Risk assessments should be conducted to identify potential hazards and implement appropriate control measures. As with any chemical, using appropriate personal protective equipment, ensuring proper ventilation, and practicing good laboratory hygiene are essential for minimizing risks and promoting responsible handling.

A: this compound finds applications across multiple disciplines due to its unique properties. It bridges chemistry and material science in the development of novel materials like glucose-responsive hydrogels. [, , , ] Its application in biosensing demonstrates synergy between chemistry, material science, and analytical chemistry. [, , , ] The ability of this compound to facilitate ribonucleoside transport through lipid bilayers highlights its potential in chemical biology and drug delivery research. [] Furthermore, its use in capturing glycoproteins for disease diagnosis and analysis showcases its importance in the biomedical field. [] These examples showcase the interdisciplinary nature of research involving this compound and its potential to drive innovation in various fields.

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